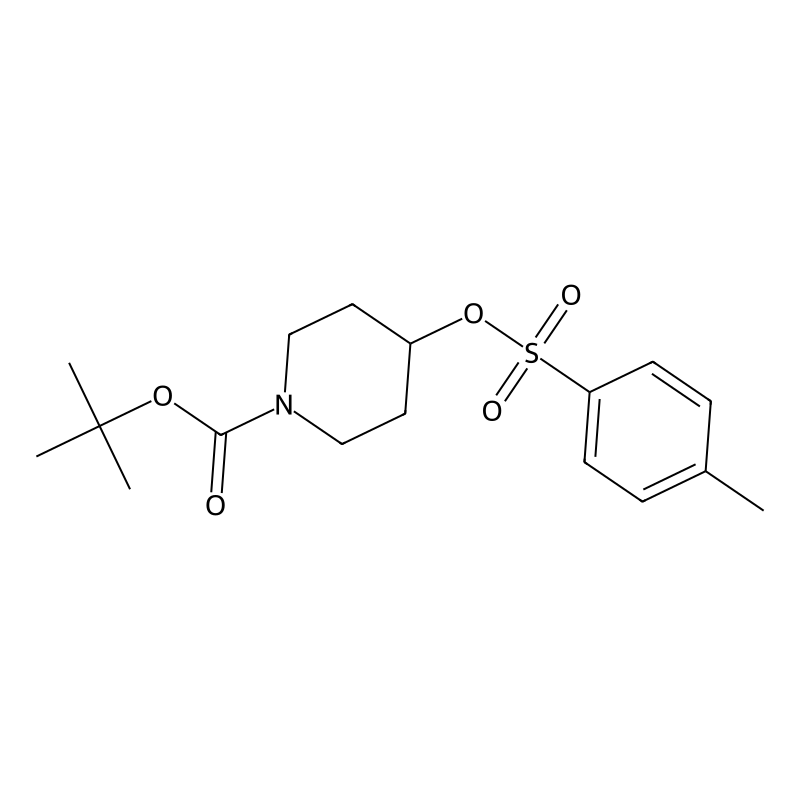

1-BOC-4-(tosyloxy)piperidine

Content Navigation

1-Boc-4-(tosyloxy)piperidine overcomes key supply and synthesis bottlenecks: its crystalline form enables precise solid dosing, unlike the viscous oil 1-Boc-4-bromopiperidine. Pre-activated tosylate eliminates Mitsunobu activation of the alcohol precursor, sidestepping TPPO waste and chromatography. Delivers clean SN2 alkylation without E2 elimination byproducts, maximizing yield of API intermediates. Ideal for scale-up and automated library synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1-BOC-4-(tosyloxy)piperidine (CAS: 118811-07-7) is a highly crystalline, pre-activated electrophilic building block widely utilized in organic synthesis to install the 1-Boc-piperidin-4-yl moiety. Structurally, it combines the robust tert-butyloxycarbonyl (Boc) nitrogen protecting group with an excellent leaving group (p-toluenesulfonate) at the 4-position. In procurement and process chemistry, this compound is prioritized as a premium alkylating agent for nucleophilic substitution (SN2) reactions with phenols, amines, and heterocycles. Its primary value proposition lies in its ability to deliver high-yielding, clean couplings while avoiding the complex waste streams and challenging physical handling characteristics associated with its unactivated alcohol precursor or analogous halide derivatives .

Research Fit

Procurement teams often consider substituting 1-BOC-4-(tosyloxy)piperidine with its cheaper precursor, 1-Boc-4-hydroxypiperidine, or its halide analog, 1-Boc-4-bromopiperidine. However, these substitutions introduce severe process bottlenecks. Utilizing the alcohol requires in-situ activation via the Mitsunobu reaction, which consumes expensive reagents (e.g., DEAD/DIAD) and generates massive amounts of triphenylphosphine oxide (TPPO) waste that mandates tedious chromatographic purification [1]. Conversely, substituting with 1-Boc-4-bromopiperidine introduces a secondary bromide that is highly prone to E2 elimination under the basic conditions required for alkylation, leading to the formation of undesired tetrahydropyridine impurities and drastically reducing yields [2]. Furthermore, the bromide is a viscous oil, making precise weighing and bulk handling significantly more difficult than the highly crystalline tosylate.

Substitution Risk

Superior Handling and Storage Stability via High Crystallinity

Unlike 1-Boc-4-bromopiperidine, which is a viscous oil at room temperature, and the mesylate analog which often presents as a low-melting solid or oil depending on purity, 1-Boc-4-(tosyloxy)piperidine is a highly crystalline solid with a melting point of 96.0 to 100.0 °C . This distinct physical state allows for highly accurate weighing, prevents degradation associated with liquid handling, and facilitates easy purification via recrystallization if required.

| Evidence Dimension | Physical state and melting point at standard conditions |

| Target Compound Data | Crystalline solid (mp 96–100 °C) |

| Comparator Or Baseline | 1-Boc-4-bromopiperidine (Viscous oil) |

| Quantified Difference | Solid vs. Oil |

| Conditions | Standard Temperature and Pressure (STP) |

Crystalline solids eliminate the need for specialized liquid-handling equipment and reduce the risk of stoichiometry errors during bulk manufacturing and automated synthesis.

Elimination of Atom-Inefficient Mitsunobu Waste

Procuring the pre-activated tosylate bypasses the need to use 1-Boc-4-hydroxypiperidine in a Mitsunobu reaction. The Mitsunobu protocol inherently generates stoichiometric amounts of triphenylphosphine oxide (TPPO, ~278 g/mol) and hydrazine dicarboxylate byproducts [1]. In contrast, direct SN2 displacement of 1-Boc-4-(tosyloxy)piperidine with a base (e.g., K2CO3) generates only water-soluble tosylate salts, completely eliminating TPPO waste and the associated chromatographic purification bottleneck [2].

| Evidence Dimension | Stoichiometric organic waste per mole of product |

| Target Compound Data | 0 g of TPPO (water-soluble salts only) |

| Comparator Or Baseline | 1-Boc-4-hydroxypiperidine (~278 g TPPO + ~170 g hydrazine waste) |

| Quantified Difference | >400 g/mol reduction in organic waste |

| Conditions | Standard O-alkylation or N-alkylation coupling |

Avoiding TPPO waste drastically reduces solvent consumption and eliminates complex chromatography, making process scale-up significantly more cost-effective.

Minimized E2 Elimination Side Reactions

Secondary alkyl halides, such as 1-Boc-4-bromopiperidine, are highly susceptible to E2 elimination under the basic conditions (e.g., Cs2CO3, K2CO3) required for N- or O-alkylation, leading to the formation of the undesired 1-Boc-1,2,3,6-tetrahydropyridine byproduct [1]. The bulky tosylate leaving group in 1-Boc-4-(tosyloxy)piperidine sterically hinders the approach of base to the adjacent protons, significantly favoring the desired SN2 substitution pathway and maximizing product yield while minimizing structurally similar alkene impurities [2].

| Evidence Dimension | Reaction pathway selectivity (SN2 vs. E2) |

| Target Compound Data | High SN2 preference, minimal elimination |

| Comparator Or Baseline | 1-Boc-4-bromopiperidine (High E2 elimination risk) |

| Quantified Difference | Significant reduction in tetrahydropyridine byproduct formation |

| Conditions | Basic alkylation conditions (e.g., K2CO3 in DMF at 60-80 °C) |

Higher SN2 selectivity directly translates to higher isolated yields and prevents the formation of structurally similar alkene impurities that are notoriously difficult to separate.

Synthesis of Piperidine-Linked Kinase Inhibitors

1-Boc-4-(tosyloxy)piperidine is the preferred electrophile for alkylating phenolic or heterocyclic nitrogen cores (e.g., pyrazoles, indoles) in the development of targeted cancer therapies and toll-like receptor inhibitors. Its high SN2 selectivity ensures clean coupling without the elimination issues associated with bromides, maximizing the yield of the critical API intermediate [1].

Scale-Up Manufacturing of API Intermediates

In industrial scale-up, avoiding chromatographic purification is paramount. By using this pre-activated tosylate instead of the precursor alcohol, manufacturers bypass the Mitsunobu reaction, eliminating triphenylphosphine oxide waste and allowing for simple aqueous workup and crystallization of the resulting intermediates [2].

Automated Solid-Phase Synthesis (SPPS) and Library Generation

The highly crystalline nature of the tosylate makes it ideal for automated synthesis platforms and high-throughput library generation, where precise solid dosing is required and the handling of viscous oils (like the bromide analog) is technically prohibitive and prone to dispensing errors[2].

Application Fit Matrix

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types